molecular formula C14H19Cl2N3OS B1402563 N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride CAS No. 1361116-00-8

N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride

Cat. No.: B1402563
CAS No.: 1361116-00-8
M. Wt: 348.3 g/mol
InChI Key: FSROGBSTHWFPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride” is a chemical compound with the formula C14H19Cl2N3OS and a molecular weight of 348.29 . It is used for research purposes .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Various methods have been developed for synthesizing compounds related to N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride, such as the reaction of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with specific agents or the reaction of 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]1,3-oxazines with amines (Wagner, Vieweg, Prantz, & Leistner, 1993).

  • Chemical Modifications : Research has explored various modifications and derivatives of this compound to create new chemical entities with potentially diverse applications, such as the synthesis of novel heterocyclic systems (Madkour, Afify, Abdallaha, Elsayed, & Salem, 2010).

Biological Activities and Applications

Pharmaceutical Research

  • Drug Synthesis : Research into the synthesis of compounds similar to this compound has contributed to the development of potential pharmaceutical agents (Wei, Chen, Yan, Li, Li, & Wang, 2016).

  • Antibacterial Activity : Some derivatives have shown antibacterial activity, particularly against staphylococcal strains, suggesting potential use in treating bacterial infections (Kostenko, Kaygorodova, Serdyuchenko, Terekhov, & Konyushkin, 2008).

Properties

IUPAC Name

N-methyl-3-piperidin-4-ylthieno[2,3-b]pyridine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS.2ClH/c1-15-13(18)12-11(9-4-7-16-8-5-9)10-3-2-6-17-14(10)19-12;;/h2-3,6,9,16H,4-5,7-8H2,1H3,(H,15,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSROGBSTHWFPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C2=C(S1)N=CC=C2)C3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride
Reactant of Route 2
N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride
Reactant of Route 3
N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride
Reactant of Route 4
N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride
Reactant of Route 5
N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride
Reactant of Route 6
N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.